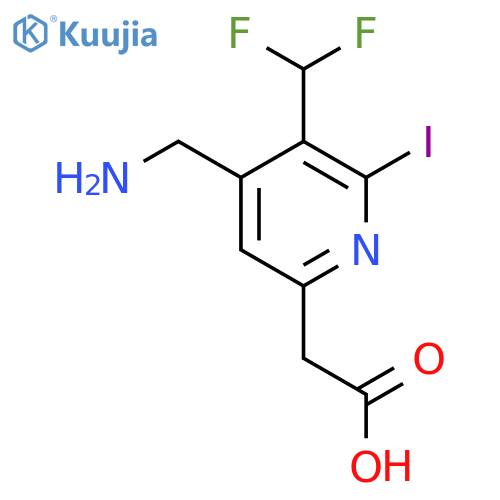

Cas no 1805425-47-1 (4-(Aminomethyl)-3-(difluoromethyl)-2-iodopyridine-6-acetic acid)

4-(Aminomethyl)-3-(difluoromethyl)-2-iodopyridine-6-acetic acid 化学的及び物理的性質

名前と識別子

-

- 4-(Aminomethyl)-3-(difluoromethyl)-2-iodopyridine-6-acetic acid

-

- インチ: 1S/C9H9F2IN2O2/c10-8(11)7-4(3-13)1-5(2-6(15)16)14-9(7)12/h1,8H,2-3,13H2,(H,15,16)

- InChIKey: ASTUSKNGLHKUPP-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C(F)F)C(CN)=CC(CC(=O)O)=N1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 256

- 疎水性パラメータ計算基準値(XlogP): -1.8

- トポロジー分子極性表面積: 76.2

4-(Aminomethyl)-3-(difluoromethyl)-2-iodopyridine-6-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029022847-250mg |

4-(Aminomethyl)-3-(difluoromethyl)-2-iodopyridine-6-acetic acid |

1805425-47-1 | 95% | 250mg |

$960.40 | 2022-04-01 | |

| Alichem | A029022847-1g |

4-(Aminomethyl)-3-(difluoromethyl)-2-iodopyridine-6-acetic acid |

1805425-47-1 | 95% | 1g |

$3,155.55 | 2022-04-01 | |

| Alichem | A029022847-500mg |

4-(Aminomethyl)-3-(difluoromethyl)-2-iodopyridine-6-acetic acid |

1805425-47-1 | 95% | 500mg |

$1,668.15 | 2022-04-01 |

4-(Aminomethyl)-3-(difluoromethyl)-2-iodopyridine-6-acetic acid 関連文献

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828

-

Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718

-

9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019

4-(Aminomethyl)-3-(difluoromethyl)-2-iodopyridine-6-acetic acidに関する追加情報

Recent Advances in the Study of 4-(Aminomethyl)-3-(difluoromethyl)-2-iodopyridine-6-acetic acid (CAS: 1805425-47-1)

In recent years, the compound 4-(Aminomethyl)-3-(difluoromethyl)-2-iodopyridine-6-acetic acid (CAS: 1805425-47-1) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features including an aminomethyl group, difluoromethyl group, and an iodine substituent, has shown promising potential in various therapeutic applications. The following research brief synthesizes the latest findings related to this compound, highlighting its synthesis, biological activity, and potential applications in drug development.

The synthesis of 4-(Aminomethyl)-3-(difluoromethyl)-2-iodopyridine-6-acetic acid has been optimized in recent studies to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel multi-step synthetic route that leverages palladium-catalyzed cross-coupling reactions to introduce the iodine substituent efficiently. This method not only enhances the scalability of the synthesis but also reduces the formation of by-products, making it more suitable for industrial applications.

Biological evaluations of this compound have revealed its potential as a key intermediate in the development of kinase inhibitors. Specifically, its structural motifs have been shown to interact with the ATP-binding sites of various kinases, including those implicated in cancer and inflammatory diseases. A recent study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of 4-(Aminomethyl)-3-(difluoromethyl)-2-iodopyridine-6-acetic acid exhibit potent inhibitory activity against EGFR (Epidermal Growth Factor Receptor) mutants, which are often resistant to first-generation inhibitors.

In addition to its role in kinase inhibition, this compound has also been explored for its utility in radiopharmaceuticals. The iodine-125 labeled variant of 4-(Aminomethyl)-3-(difluoromethyl)-2-iodopyridine-6-acetic acid has been investigated for use in targeted radionuclide therapy. Preliminary results from a 2024 study indicate that the compound exhibits favorable pharmacokinetics and tumor uptake in preclinical models, suggesting its potential as a theranostic agent for certain types of cancer.

Despite these promising findings, challenges remain in the clinical translation of this compound. Issues such as metabolic stability, selectivity, and toxicity profiles need to be addressed in future research. However, the ongoing advancements in synthetic methodologies and biological evaluations underscore the compound's potential to contribute significantly to the development of next-generation therapeutics.

In conclusion, 4-(Aminomethyl)-3-(difluoromethyl)-2-iodopyridine-6-acetic acid (CAS: 1805425-47-1) represents a versatile and promising scaffold in medicinal chemistry. Its unique structural attributes and demonstrated biological activities make it a valuable candidate for further investigation. Continued research efforts aimed at optimizing its properties and expanding its applications are expected to yield impactful results in the coming years.

1805425-47-1 (4-(Aminomethyl)-3-(difluoromethyl)-2-iodopyridine-6-acetic acid) 関連製品

- 2757894-96-3(3-Oxo-1-(2,2,2-trifluoroacetyl)piperazine-2-carboxylic acid)

- 672330-34-6(2-({6-amino-2-(butan-2-yl)amino-5-nitropyrimidin-4-yl}amino)ethan-1-ol)

- 1179364-74-9(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetic Acid Hydrochloride)

- 1497265-48-1(Di-(1H-tetrazol-5-yl)-methanone oxime)

- 2384312-39-2(3-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid)

- 1368185-67-4(Furo[3,2-c]pyridine-3-carbaldehyde)

- 1153978-92-7(Phenol, 2-bromo-6-methoxy-4-[[(1-methyl-1H-pyrazol-4-yl)amino]methyl]-)

- 2229331-88-6(1-methyl-5-(prop-2-yn-1-yl)-1H-1,3-benzodiazole)

- 2757916-51-9(5-(Fluorosulfonyl)-2-methoxy-4-methylbenzoic acid)

- 2137573-51-2(1H-Indole-1-carboxylic acid, 4-(chlorosulfonyl)-, 1,1-dimethylethyl ester)